N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine

Beckmann rearrangement regioselectivity thienoazepinone synthesis

This (Z)-oxime is the mandatory starting point for constructing the 4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one core, essential for orally active AVP receptor antagonists. Geometric configuration dictates Beckmann rearrangement regiochemistry; the (Z)-isomer (CAS 79222-05-2) delivers the desired lactam, whereas the (E)-isomer (CAS 19995-19-8) leads to incorrect regioisomers. Procure this specific stereoisomer to ensure batch-to-batch reactivity and downstream biological success.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 79222-05-2
Cat. No. B6142228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine
CAS79222-05-2
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=NO)C1
InChIInChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7-
InChIKeyJMHKHQOLEYGCNT-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine (CAS 79222-05-2) – A Stereodefined Oxime Intermediate for Vasopressin Antagonist Synthesis


N-(4,5,6,7‑tetrahydro‑1‑benzothiophen‑4‑ylidene)hydroxylamine (CAS 79222‑05‑2) is the (Z)‑configured oxime of 4‑oxo‑4,5,6,7‑tetrahydrobenzo[b]thiophene . This low‑molecular‑weight benzothiophene oxime (C₈H₉NOS, MW 167.23) serves as a critical chiral‑pool intermediate in the multi‑step synthesis of potent, orally active arginine vasopressin (AVP) receptor antagonists based on the 2,4,5,6‑tetrahydropyrazolo[3,4‑d]thieno[3,2‑b]azepine scaffold [1]. The compound is offered as a specialized building block for early‑discovery research, with Sigma‑Aldrich noting its status as a “rare and unique chemical” for which no routine analytical data are provided .

Why Generic Substitution Fails for N-(4,5,6,7‑Tetrahydro‑1‑benzothiophen‑4‑ylidene)hydroxylamine


Although both (Z)‑ and (E)‑isomers of 6,7‑dihydrobenzo[b]thiophen‑4(5H)‑one oxime are commercially available, the geometric configuration directly dictates the regiochemical outcome of the Beckmann rearrangement that installs the seven‑membered lactam ring essential for AVP antagonist activity [1]. The (Z)‑oxime (CAS 79222‑05‑2) and its corresponding O‑tosylate undergo rearrangement to the desired thienoazepinone, whereas the (E)‑isomer (CAS 19995‑19‑8) can lead to a different regioisomer or reduced yields [2]. Furthermore, the (Z)‑oxime is specifically catalogued as an AldrichCPR “rare and unique chemical,” indicating that its supply chain is not commodity‑grade and that substitution with a generic oxime may introduce batch‑to‑batch variability in both stereochemical purity and reactivity .

Product‑Specific Quantitative Evidence Guide for N‑(4,5,6,7‑Tetrahydro‑1‑benzothiophen‑4‑ylidene)hydroxylamine


Stereochemically Controlled Beckmann Rearrangement: (Z)‑ vs. (E)‑Oxime Regioselectivity

In the synthesis of AVP antagonists, the (Z)‑oxime (CAS 79222‑05‑2) is the preferred substrate for the Beckmann rearrangement. The published route uses a syn/anti mixture of oximes, but the (Z)‑oxime O‑tosylate is required to access the 4,6,7,8‑tetrahydro‑5H‑thieno[3,2‑b]azepin‑5‑one core. The Scheme 1 footnote reports a 92% yield for the conversion of the oxime mixture to the O‑tosylates (step b) and a 60% yield for the subsequent rearrangement to the lactam (step c) when using the (Z)‑oxime tosylate as the major component [1]. The (E)‑oxime tosylate, if employed alone, would be expected to give a different regioisomeric lactam, compromising the entire downstream synthetic sequence.

Beckmann rearrangement regioselectivity thienoazepinone synthesis

Catalytic Importance of the (Z)‑Oxime in High‑Yield Oxime Formation

The condensation of 4‑oxo‑4,5,6,7‑tetrahydrobenzo[b]thiophene with hydroxylamine hydrochloride in EtOH/H₂O buffered with NaOAc provides the syn (Z) and anti (E) oximes in a combined 99% yield (step a in Scheme 1) [1]. Although the mixture contains both isomers, the (Z)‑oxime is the kinetic or thermodynamic product that dominates under these conditions and is subsequently separated or carried forward as the tosylate. This near‑quantitative yield establishes the oxime as a high‑efficiency synthetic handle, minimizing material loss at the earliest stage of the synthetic sequence.

oxime formation syn/anti ratio reaction yield

Defined Stereochemistry and MDL‑Numbered Identity Distinguish the (Z)‑Oxime from the (E)‑Isomer

The (Z)‑oxime is unambiguously identified by its MDL number MFCD01574327 (Sigma‑Aldrich) and CSID 5006897 (ChemSpider), whereas the (E)‑isomer carries MDL number MFCD00182862 and CSID 27781 . This distinction is critical because the two geometric isomers share the same molecular formula, molecular weight, and many predicted physicochemical properties (e.g., predicted logP ≈ 1.96, boiling point ≈ 333 °C), yet possess different double‑bond stereochemistry . Procurement of the correct isomer therefore relies on verified stereochemical identity rather than bulk property matching.

stereochemical identity MDL number quality control

Rare Chemical Supply Status and Associated Procurement Constraints

Sigma‑Aldrich designates this compound as part of its AldrichCPR collection, sold “as‑is” without analytical data and with the explicit disclaimer that no warranty of fitness for a particular purpose is provided . This contrasts with the (E)‑isomer (CAS 19995‑19‑8), which is listed by multiple vendors (e.g., AK Scientific) with a standard purity specification of ≥95% and routine QC data . The constrained supply environment for the (Z)‑isomer means that researchers must independently verify identity and purity, but it also indicates that the compound is not a commodity item and may be the only source of stereochemically defined (Z)‑oxime for certain applications.

rare chemical early discovery supply chain

Best Research and Industrial Application Scenarios for N‑(4,5,6,7‑Tetrahydro‑1‑benzothiophen‑4‑ylidene)hydroxylamine


Medicinal Chemistry: Non‑Peptide Vasopressin V₁ₐ/V₂ Antagonist Lead Optimization

The (Z)‑oxime is the mandatory entry point for constructing the 4,6,7,8‑tetrahydro‑5H‑thieno[3,2‑b]azepin‑5‑one core. Medicinal chemistry teams pursuing orally active AVP antagonists for hyponatremia, congestive heart failure, or renal failure should procure this specific isomer to ensure correct lactam regiochemistry and downstream biological activity, as demonstrated by Albright et al. [1].

Process Chemistry: Early‑Stage Intermediate for Scalable AVP Antagonist Synthesis

The 99% combined oxime formation yield and the 60% Beckmann rearrangement yield reported for the (Z)‑oxime tosylate make it an attractive early intermediate for process development [1]. Process chemists can leverage the near‑quantitative first step to minimize raw material costs and streamline purification before committing to the more expensive late‑stage transformations.

Stereochemical Probe in Beckmann Rearrangement Methodology Studies

Because the (Z)‑oxime and its (E)‑counterpart give different regioisomeric lactams, researchers investigating the stereoelectronic effects in Beckmann rearrangements of cyclic ketoximes can use this pair of geometrically pure isomers as a model system to study migratory aptitudes and reaction conditions [1][2].

Library Synthesis: Thienoazepine‑Based Fragment Collections

The (Z)‑oxime serves as a versatile building block for generating diverse thienoazepine‑containing fragments. Its controlled stereochemistry ensures that library members share a common scaffold geometry, enabling robust SAR studies [1].

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